molecular formula C8H8BF3O2 B1521852 2-Methyl-3-(trifluoromethyl)phenylboronic acid CAS No. 947533-86-0

2-Methyl-3-(trifluoromethyl)phenylboronic acid

Cat. No.: B1521852
CAS No.: 947533-86-0
M. Wt: 203.96 g/mol
InChI Key: GCYGREFYJFYOII-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by the presence of a trifluoromethyl group and a boronic acid moiety on a phenyl ring. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(trifluoromethyl)phenylboronic acid typically involves the following steps:

  • Boronic Acid Formation: The starting material, 2-methyl-3-(trifluoromethyl)aniline, undergoes diazotization followed by a Sandmeyer reaction to introduce the boronic acid group.

  • Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure boronic acid.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow processes to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(trifluoromethyl)phenylboronic acid is versatile in its reactivity and can undergo various types of reactions, including:

  • Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds. The boronic acid acts as a coupling partner with halides or pseudohalides in the presence of a palladium catalyst.

  • Oxidation and Reduction: The compound can be oxidized to form phenolic derivatives or reduced to form corresponding anilines.

  • Substitution Reactions: The boronic acid group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvents (e.g., water/ethanol).

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds.

  • Oxidation: Phenols.

  • Reduction: Anilines.

Scientific Research Applications

2-Methyl-3-(trifluoromethyl)phenylboronic acid finds applications in various fields:

  • Chemistry: It is a key reagent in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

  • Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.

  • Medicine: It serves as an intermediate in the synthesis of drugs, particularly those with anti-inflammatory properties.

  • Industry: It is utilized in the production of agrochemicals and materials due to its ability to introduce trifluoromethyl groups into organic compounds.

Mechanism of Action

The mechanism by which 2-Methyl-3-(trifluoromethyl)phenylboronic acid exerts its effects depends on the specific reaction it undergoes. In Suzuki-Miyaura coupling, the boronic acid forms a complex with the palladium catalyst, which facilitates the transmetalation step, leading to the formation of the carbon-carbon bond. The trifluoromethyl group enhances the stability and reactivity of the compound, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)phenylboronic Acid: Lacks the methyl group at the 2-position.

  • 2-Methylphenylboronic Acid: Lacks the trifluoromethyl group.

Uniqueness: 2-Methyl-3-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the methyl and trifluoromethyl groups, which significantly influence its reactivity and stability compared to its analogs.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis and beyond.

Properties

IUPAC Name

[2-methyl-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O2/c1-5-6(8(10,11)12)3-2-4-7(5)9(13)14/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYGREFYJFYOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(F)(F)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659371
Record name [2-Methyl-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947533-86-0
Record name [2-Methyl-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3-(trifluoromethyl)phenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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